Cas no 727658-85-7 ((4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone)

(4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone is a heterocyclic compound featuring a piperazine and pyridine moiety linked via a phenyl ketone bridge. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of kinase inhibitors and receptor modulators. Its piperazine group enhances solubility and bioavailability, while the pyridine ring contributes to binding affinity in medicinal chemistry applications. The compound serves as a valuable intermediate in synthesizing bioactive molecules, offering potential in CNS and oncology-related drug discovery. Its well-defined molecular architecture allows for precise modifications, making it useful in structure-activity relationship (SAR) studies. High purity and stability further ensure reliable performance in experimental settings.
(4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone structure
727658-85-7 structure
Product Name:(4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone
CAS No:727658-85-7
MF:C16H17N3O
MW:267.325683355331
CID:5015725
Update Time:2025-06-15

(4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone Chemical and Physical Properties

Names and Identifiers

    • (4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone
    • [4-(piperazin-1-yl)phenyl](pyridin-4-yl)methanone
    • (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone
    • 4-piperazinylphenyl 4-pyridyl ketone
    • STK685379
    • ST4113299
    • Inchi: 1S/C16H17N3O/c20-16(14-5-7-17-8-6-14)13-1-3-15(4-2-13)19-11-9-18-10-12-19/h1-8,18H,9-12H2
    • InChI Key: NAFDVQJXEURGEX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=CC=1)C1C=CC(=CC=1)N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 314
  • XLogP3: 1.5
  • Topological Polar Surface Area: 45.2

(4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM524623-1g
(4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone
727658-85-7 97%
1g
$723 2022-08-31

Additional information on (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone

Research Brief on (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone (CAS: 727658-85-7): Recent Advances and Applications

The compound (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone (CAS: 727658-85-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structural features, including the piperazine and pyridine moieties, make it a promising scaffold for targeting various biological pathways.

Recent studies have highlighted the role of (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone as a modulator of key signaling pathways, particularly those involved in neurological disorders and cancer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of a specific kinase implicated in glioblastoma multiforme. The study utilized in vitro and in vivo models to validate the compound's ability to cross the blood-brain barrier and exert antitumor effects, suggesting its potential as a lead compound for further development.

Another area of interest is the compound's application in psychiatric disorders. Research published in Neuropharmacology (2024) explored its interaction with serotonin and dopamine receptors, revealing its potential as an atypical antipsychotic. The study employed advanced computational modeling and binding assays to elucidate the compound's mechanism of action, providing a foundation for future drug design efforts.

From a synthetic chemistry perspective, recent advancements have optimized the production of (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone, addressing previous challenges related to yield and purity. A 2024 paper in Organic Process Research & Development detailed a novel catalytic method that significantly improves scalability, making the compound more accessible for preclinical and clinical studies. This methodological innovation is expected to accelerate the translation of research findings into practical applications.

In conclusion, (4-Piperazin-1-yl-phenyl)-pyridin-4-yl-methanone (CAS: 727658-85-7) represents a versatile and promising molecule in the realm of drug discovery. Its dual applicability in oncology and neuropharmacology, coupled with recent synthetic breakthroughs, positions it as a key candidate for future therapeutic development. Further research is warranted to explore its full potential, including detailed pharmacokinetic studies and clinical trials to assess its safety and efficacy in humans.

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